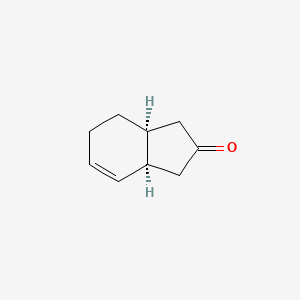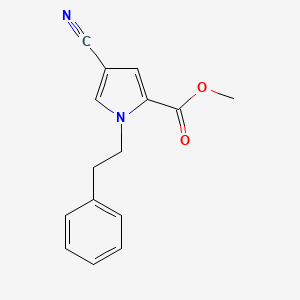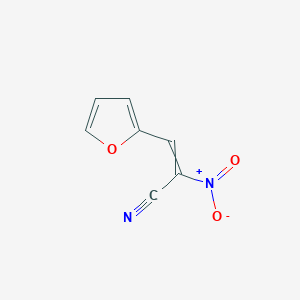
3-(Furan-2-yl)-2-nitroprop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Furan-2-yl)-2-nitroprop-2-enenitrile is an organic compound that features a furan ring substituted with a nitro group and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-2-nitroprop-2-enenitrile typically involves the reaction of furan derivatives with nitroalkenes. One common method is the condensation of furan-2-carbaldehyde with nitroethane in the presence of a base, followed by nitrile formation through dehydration reactions . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
3-(Furan-2-yl)-2-nitroprop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under mild conditions to substitute the nitrile group.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of amides or other substituted products.
Aplicaciones Científicas De Investigación
3-(Furan-2-yl)-2-nitroprop-2-enenitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-(Furan-2-yl)-2-nitroprop-2-enenitrile involves its interaction with biological molecules through its nitro and nitrile groups. These functional groups can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The nitro group, in particular, can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
3-(Furan-2-yl)propenoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-(Furan-2-yl)propanoic acid: Contains a propanoic acid group instead of a nitro group.
Furan-2-carbaldehyde: A precursor in the synthesis of 3-(Furan-2-yl)-2-nitroprop-2-enenitrile.
Uniqueness
This compound is unique due to the presence of both nitro and nitrile groups on the furan ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other furan derivatives, making it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
67075-62-1 |
|---|---|
Fórmula molecular |
C7H4N2O3 |
Peso molecular |
164.12 g/mol |
Nombre IUPAC |
3-(furan-2-yl)-2-nitroprop-2-enenitrile |
InChI |
InChI=1S/C7H4N2O3/c8-5-6(9(10)11)4-7-2-1-3-12-7/h1-4H |
Clave InChI |
ACWCTOVSWXBVHT-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C=C(C#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(6S,10R,16S)-2,10,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-6-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14460718.png)
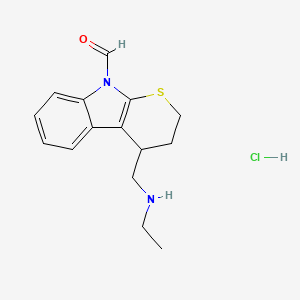
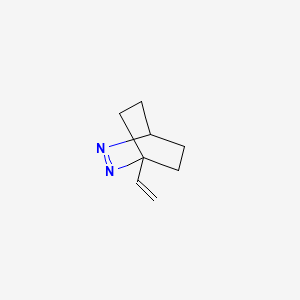
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(phenylamino)sulfonyl]-, monopotassium salt](/img/structure/B14460738.png)
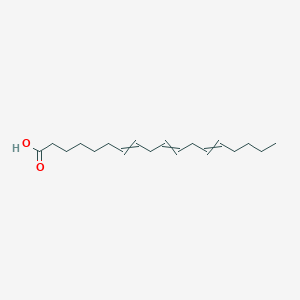
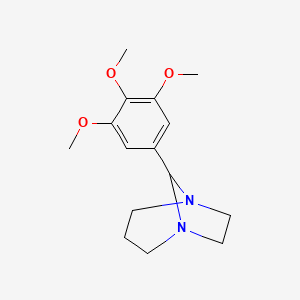


![N,N'-[Methylenedi(2,1-phenylene)]di(aziridine-1-carboxamide)](/img/structure/B14460777.png)
![methyl 2-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate](/img/structure/B14460782.png)
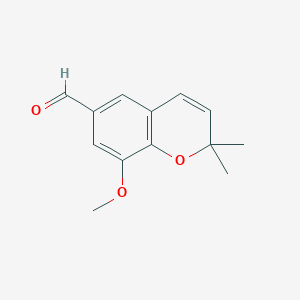
![N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea](/img/structure/B14460806.png)
